![molecular formula C20H15FN4O2S2 B2964302 2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1797028-32-0](/img/structure/B2964302.png)
2-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide
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Description
Scientific Research Applications
Enzyme Inhibition Studies
The compound has been explored for its role as an enzyme inhibitor. Specifically, it has been identified as a high-affinity inhibitor of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in the context of neuronal injury and diseases related to the nervous system (Röver et al., 1997).
Imaging Agent for Neurodegenerative Disorders
Fluorinated derivatives of this compound, specifically in the form of [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines, have been synthesized and found to be effective for studying peripheral benzodiazepine receptors using positron emission tomography. This application is particularly relevant in the context of neurodegenerative disorders (Fookes et al., 2008).
Detection and Discrimination of Thiophenols
The compound has been used in the development of a reaction-based fluorescent probe. This probe is designed to selectively discriminate thiophenols over aliphatic thiols, which is significant for applications in environmental and biological sciences (Wang et al., 2012).
Carbonic Anhydrase Inhibition
Another significant application is in the inhibition of carbonic anhydrase I and II. This enzyme is crucial in various physiological processes, and its inhibition can be beneficial in treating a range of medical conditions. Research has focused on synthesizing and testing derivatives of this compound for their inhibitory effects (Gul et al., 2016).
Fluorescence Studies and Photobiological Applications
This compound and its derivatives have been investigated for their fluorescent properties. They've been integrated into various structures for the study of photobiological phenomena, including electron transfer processes (Malval et al., 2003).
COX-2 Inhibition for Anti-Inflammatory Applications
Some derivatives of this compound have been synthesized to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This application is significant for developing new anti-inflammatory drugs (Pal et al., 2003).
Selective Metal Ion Sensing
A pyrazoline derivative of this compound has been used as a selective fluorometric “Turn-off” sensor for Hg2+, indicating its potential in environmental monitoring and analytical chemistry applications (Bozkurt & Gul, 2018).
Anticancer Agent Development
Research into pyridine-thiazole hybrid molecules, which include this compound, has shown promising results as potential anticancer agents. These derivatives have demonstrated significant antiproliferative activity against various cancer cell lines (Ivasechko et al., 2022).
Cyclooxygenase-1 and -2 Inhibition for Rheumatoid Arthritis
Derivatives of this compound have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, with implications for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Cytotoxicity Studies for Antitumor Applications
This compound has been part of studies focusing on its cytotoxicity and tumor specificity, making it a candidate for further anti-tumor activity research (Gul et al., 2016).
properties
IUPAC Name |
2-fluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S2/c21-17-5-1-2-6-19(17)29(26,27)25-15-9-7-14(8-10-15)18-13-28-20(24-18)23-16-4-3-11-22-12-16/h1-13,25H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFHBDJDUMTMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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